molecular formula C12H27ClOSi B2625796 [(6-Chlorohexyl)oxy](1,1-dimethylethyl)dimethylsilane CAS No. 59431-24-2

[(6-Chlorohexyl)oxy](1,1-dimethylethyl)dimethylsilane

Cat. No.: B2625796
CAS No.: 59431-24-2
M. Wt: 250.88
InChI Key: VITKGSRLLBWWDN-UHFFFAOYSA-N
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Description

(6-Chlorohexyl)oxydimethylsilane is a chemical compound with the molecular formula C12H27ClOSi and a molecular weight of 250.88 g/mol . It is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

The synthesis of (6-Chlorohexyl)oxydimethylsilane typically involves the reaction of 6-chlorohexanol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride . The industrial production methods are similar but may involve larger scale equipment and more stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(6-Chlorohexyl)oxydimethylsilane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

(6-Chlorohexyl)oxydimethylsilane has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the protection of hydroxyl groups.

    Biology: Employed in the modification of biomolecules for various biochemical assays.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to modify surface properties of nanoparticles.

    Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of (6-Chlorohexyl)oxydimethylsilane involves its ability to form stable bonds with various substrates. The molecular targets include hydroxyl groups in organic molecules, which it can protect by forming silyl ethers. The pathways involved in its reactions are typically nucleophilic substitution and elimination reactions .

Comparison with Similar Compounds

(6-Chlorohexyl)oxydimethylsilane can be compared with other silyl ethers such as:

These comparisons highlight the unique properties of (6-Chlorohexyl)oxydimethylsilane, such as its balance between reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

tert-butyl-(6-chlorohexoxy)-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27ClOSi/c1-12(2,3)15(4,5)14-11-9-7-6-8-10-13/h6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITKGSRLLBWWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27ClOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To 33 g. of dimethyl-tert-butylchlorosilane in 100 ml. of dimethylformamide is added 27 g. of 6-chlorohexan-1-ol and 340 g. of imidazole. The reaction mixture is allowed to stand at room temperature for 3 days to yield 6-chlorohexyloxy-dimethyl-tert-butylsilane, which is worked up by pouring into water, extracting with ether, washing with water, drying over calcium sulfate, removing the solvent by evaporation and purifying by distillation.
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Synthesis routes and methods II

Procedure details

To a stirred solution of 6-chloro-1-hexanol (8.1 g, 60 mmol), triethylamine (9.2 g, 12.7 mL, 90 mmol), and DMAP (750 mg, 0.1 equiv., 6.1 mmol) in methylene chloride (100 mL) was added tert-butyldimethylchlorosilane (10.85 g, 1.2 equiv, 72 mmol). The reaction was allowed to proceed overnight under a nitrogen atmosphere. TLC analysis in ethyl acetate indicated complete disappearance of staring alcohol (Rf =0.43) and the appearance of a new spot (Rf =0.67). The organic solution was washed with water (2×30 mL) and saturated ammonium chloride solution (1×25 mL) and dried over MgSO4. Solvents were removed by rotary evaporation and the residue distilled to afford the title compound (12.03 g, 80%) as a colorless liquid: bp 70° C./0.1 Torr; 1H NMR (200 MHz, CDCl3) δ 3.58 (2 H, t, (J=6.26 Hz), 3.50 (2 H, t, (J=6.70 Hz), 1.86-1.69 (2 H), 1.60-1.28 (6 H), 0.86 (9 H, s), 0.02 (6 H, s); mass spectrum m/z (M+) calcd for C12H27CIOSi 250.1520, found 250.1396.
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80%

Synthesis routes and methods III

Procedure details

A 250 ml, three-necked flask was fitted with a large magnetic, egg-shaped stir bar, a thermocouple, a small, pressure-equalizing addition funnel, a reflux condenser, and an argon inlet. This apparatus was dried in an oven overnight at 125° C., assembled hot, and allowed to cool to room temperature in a stream of argon. The flask was charged with 16.20 grams (0.108 mole, 1.00 equivalents) of t-butyldimethylsilyl chloride, and 100 grams of cyclohexane. The silyl chloride rapidly dissolved, endothermically. 6-Chloro-1-hexanol, 15.06 grams (0.108 mole, 1.00 equivalent) was then added dropwise in five minutes. Triethylamine, 10.93 grams (0.108 mole, 1.00 equivalent) was then added dropwise to the reaction mixture. An exotherm was noted, and fumes of triethylamine hydrochloride were observed. A fine, white precipitate rapidly developed. The reaction mixture was stirred at room temperature, and monitored by GC analysis. An aliquot of the clear supernatant was injected into the GC. After one and a half hours, both starting materials were still present, and the conversion to the desired product was only 27.8%. The reaction mixture was stirred overnight at room temperature, under a blanket of argon. The sample after 21 hours indicated only a 53.3% conversion to the desired product. After 161.5 hours stirring, the conversion was still only 88.0%.
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